N,N'-Dimethylbenzene-1,2-diamine dihydrochloride

Vue d'ensemble

Description

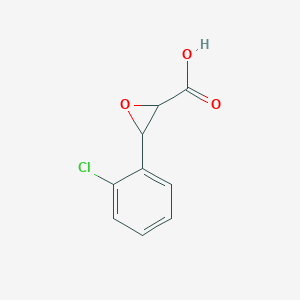

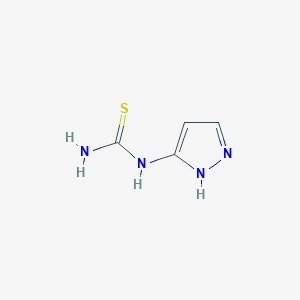

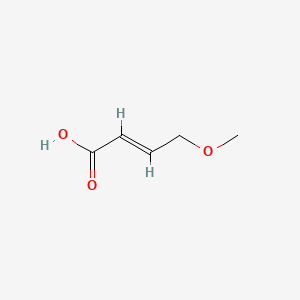

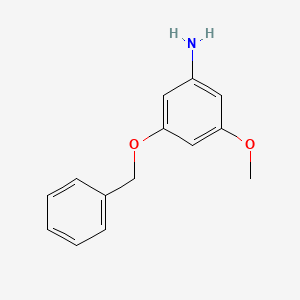

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is represented by the formula C8H14Cl2N2 . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is an acidic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .Applications De Recherche Scientifique

Synthesis and Material Science

- N,N'-Dimethylbenzene-1,2-diamine dihydrochloride is used in the synthesis of novel electrochromic poly(ether sulfone)s with dimethylamino substituents. These substances show promise in electrochromic devices due to their high coloration contrast and excellent electrochemical stability (Huang et al., 2021).

- It plays a role in the creation of new organosoluble polyimides based on flexible diamines. These materials have demonstrated excellent solubility and thermal stability, making them suitable for high-performance applications like gas separation membranes (Dinari et al., 2015).

Chemistry and Catalysis

- This chemical is involved in the formation of macroheterocyclic compounds through reactions with aziridines and various acids, highlighting its utility in heterocyclic chemistry (Voronkov et al., 1981).

- It serves as a ligand in palladium- and iron-catalyzed reactions, playing a crucial role in the development of new catalytic processes and materials (Ashe et al., 2001).

Polymer Science

- N,N'-Dimethylbenzene-1,2-diamine dihydrochloride is a key component in the synthesis of aromatic polyamides and polyimides, which are used in creating thermally stable and solvent-resistant materials suitable for advanced technological applications (Yang & Lin, 1994).

Other Applications

- It has been used in the study of benzene-1,2-diamine complexes of zinc chloride, contributing to the understanding of molecular structures and interactions in inorganic chemistry (Zick & Geiger, 2016).

- The compound plays a role in the investigation of metal-catalyzed 1,2-diamination reactions, which are significant in the synthesis of biologically active natural products and pharmaceutical agents (Cardona & Goti, 2009).

Mécanisme D'action

Target of Action

It’s known that this compound is commonly used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is a compound with basic properties . It can dissolve in various organic solvents and can be used to carry out amination reactions with various substrates . The exact mode of action would depend on the specific biochemical context in which it is used.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it could be involved in a variety of biochemical pathways, depending on the specific reaction conditions and substrates used.

Result of Action

The molecular and cellular effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride’s action would depend on the specific biochemical context in which it is used. Given its use in organic synthesis , it’s likely that it could have a variety of effects, depending on the specific reaction conditions and substrates used.

Action Environment

The action, efficacy, and stability of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Also, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Protective measures should be taken during storage and handling to ensure safe use .

Safety and Hazards

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is classified as having acute toxicity if swallowed, causing skin irritation, eye irritation, and may cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h3-6,9-10H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGHUBKJYQXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dimethylbenzene-1,2-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine](/img/structure/B3153516.png)